molecular formula C11H8Cl2N2O2 B1484121 6-(3,5-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098101-75-6

6-(3,5-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484121
CAS No.: 2098101-75-6
M. Wt: 271.1 g/mol
InChI Key: NESXDSPIWATAGN-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance and any distinctive chemical properties .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions used in its synthesis, as well as reactions it may undergo in biological systems or in the environment .


Physical and Chemical Properties Analysis

This would include information such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research into the synthesis and crystal structures of related compounds has revealed insights into their molecular configurations, showcasing the diversity in their structural frameworks and the potential for various applications in material science and molecular engineering. For instance, studies on the synthesis and crystal structures of tetrahydropyrimidine derivatives have contributed to a deeper understanding of their chemical properties and potential functionalities in scientific research (Shi et al., 2007).

Biological Activity

  • Another area of research focuses on the potential biological activities of tetrahydropyrimidine derivatives. Some compounds have been evaluated for their antimicrobial properties, suggesting a promising avenue for the development of new therapeutic agents. For example, the synthesis of new tetrahydropyrimidine-2-thiones and their derivatives explored their potential as biological agents, with some compounds showing significant inhibition on bacterial and fungal growth (Akbari et al., 2008).

Chemical Properties and Reactions

  • Research into the chemical properties and reactions of tetrahydropyrimidine derivatives has also been a significant area of study, leading to the development of new synthetic routes and understanding of their chemical behavior. This includes studies on the synthesis and reactions of specific derivatives, providing a foundation for further chemical and pharmaceutical research (Rubinov et al., 2008).

Supramolecular Chemistry

  • The versatility of tetrahydropyrimidine derivatives extends to supramolecular chemistry, where their ability to form hydrogen-bonded supramolecular assemblies has been explored. Such studies offer insights into the design of novel molecular architectures for various applications, including materials science and nanotechnology (Fonari et al., 2004).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

This section would cover any known hazards associated with the compound, as well as appropriate safety precautions. It could include information on toxicity, flammability, and environmental impact .

Properties

IUPAC Name

6-(3,5-dichlorophenyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2/c1-15-10(16)5-9(14-11(15)17)6-2-7(12)4-8(13)3-6/h2-5H,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESXDSPIWATAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3,5-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(3,5-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(3,5-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(3,5-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
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6-(3,5-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
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6-(3,5-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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